![molecular formula C12H18Cl3FN2 B3033549 1-(2-Chloro-6-fluoro-benzyl)-[1,4]diazepane dihydrochloride CAS No. 1049733-74-5](/img/structure/B3033549.png)
1-(2-Chloro-6-fluoro-benzyl)-[1,4]diazepane dihydrochloride
Descripción general
Descripción
The compound "1-(2-Chloro-6-fluoro-benzyl)-[1,4]diazepane dihydrochloride" is a derivative of the benzodiazepine family, which is a class of compounds known for their psychoactive properties. The structure of this compound suggests it may have interesting interactions with biological systems, potentially useful for pharmaceutical applications.
Synthesis Analysis
The synthesis of fluorine-containing dihydrobenzo[b][1,4]diazepines has been explored through reactions of hexafluoroacetone derivatives with benzene-1,2-diamines, yielding moderate to high yields under mild conditions . This method could potentially be adapted for the synthesis of "1-(2-Chloro-6-fluoro-benzyl)-[1,4]diazepane dihydrochloride" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds, such as 1,3,4-trifluoro-7,9-dimethyl-11H-pyrido[4,3-c]benzo[1,2]diazepine, has been determined using X-ray crystallography . This technique could be employed to ascertain the precise molecular geometry of "1-(2-Chloro-6-fluoro-benzyl)-[1,4]diazepane dihydrochloride," which is crucial for understanding its chemical reactivity and biological activity.
Chemical Reactions Analysis
Chlorination reactions of benzodiazepine derivatives have been studied, showing that chlorination can occur at various positions depending on the reagents and conditions used . For the compound , understanding the reactivity of the chloro and fluoro substituents would be essential for predicting its behavior in further chemical transformations.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "1-(2-Chloro-6-fluoro-benzyl)-[1,4]diazepane dihydrochloride" are not detailed in the provided papers, the properties of similar compounds can be inferred. For instance, the solid-phase synthesis of tetrahydro-benzo[e][1,4]diazepin-5-ones indicates that these compounds can be manipulated on a solid support, which may affect their solubility and stability . The presence of chloro and fluoro groups is likely to influence the compound's lipophilicity and electronic properties, which are important factors in drug design.
Aplicaciones Científicas De Investigación
Efflux Pump Inhibition in Escherichia coli
One significant application of 1-(2-Chloro-6-fluoro-benzyl)-[1,4]diazepane dihydrochloride in scientific research is its role as an efflux pump inhibitor (EPI) in Escherichia coli. The compound has been shown to decrease the minimal inhibitory concentration (MIC) of antibiotics like levofloxacin and increase the accumulation of ethidium bromide in E. coli strains overexpressing efflux pumps, such as AcrAB and AcrEF. This action is not observed in strains lacking the AcrAB pump, indicating a specific interaction with efflux systems. The compound also increases membrane permeability and decreases acrAB transcription, suggesting a mixed mechanism of action that differs from other major reference EPIs (Casalone et al., 2020).
Synthesis and Structural Studies
Another area of research involves the regiospecific synthesis and structural analysis of 1,4-diazepane derivatives. For instance, the synthesis of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones, some containing fluoro-substituents, has been achieved through the reaction of 2,3-diaminopyridines with ethyl aroylacetates. X-ray crystal structure analysis and NMR spectroscopy have provided insights into the molecular structure and dynamics of these compounds, contributing to our understanding of their chemical properties and potential applications (Alonso et al., 2020).
Propiedades
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-1,4-diazepane;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClFN2.2ClH/c13-11-3-1-4-12(14)10(11)9-16-7-2-5-15-6-8-16;;/h1,3-4,15H,2,5-9H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJKPRBAIRCXJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=C(C=CC=C2Cl)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl3FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1049733-74-5 | |
| Record name | 1-[(2-chloro-6-fluorophenyl)methyl]-1,4-diazepane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



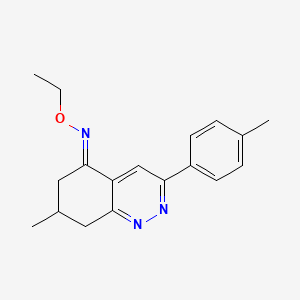
![(E)-2-(4-chlorophenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile](/img/structure/B3033470.png)
![1-(4-chlorophenyl)sulfonyl-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3033471.png)
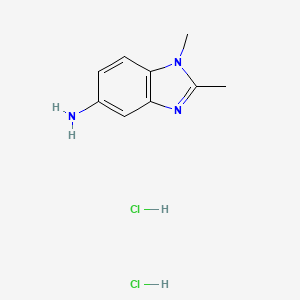
![2-{[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B3033479.png)
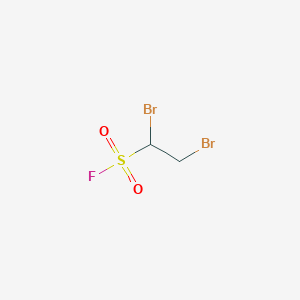

![1-[(2-chloro-6-fluorophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3033482.png)
![7-Amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3033483.png)
![7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B3033484.png)

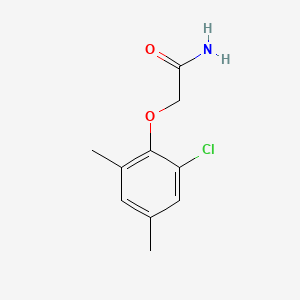
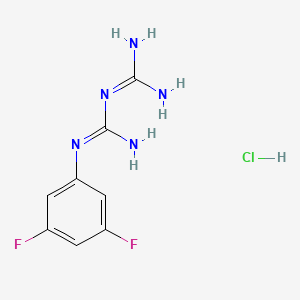
![1-(4-{4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]piperidino}-3-nitrophenyl)-1-ethanone](/img/structure/B3033489.png)